2-Amino-5-bromo-3-iodopyridine

Medicinal chemistry Heterocyclic synthesis Cross-coupling

Secure 2-Amino-5-bromo-3-iodopyridine (C5H4BrIN2, MW 298.91), the sole ortho-amino dihalopyridine offering inherent Pd-catalyzed chemoselectivity: the C3–I bond oxidatively adds significantly faster than the C5–Br bond, enabling clean, stepwise diversification without halogen protecting-group strategies. This substitution pattern is essential for 2,5-disubstituted 7-azaindole synthesis in kinase and antiparasitic SAR programs. Source multi-kilogram quantities from vendors using the NIS-based protocol (EtOAc/EtOH, 25 °C) to secure the cost-advantageous 80.3% yield—34 percentage points higher than I₂/DMSO methods. Sharply defined melting point (112–116 °C commercial specification) enables rapid identity verification, reducing mis-shipment risk. Choose 2-amino-5-bromo-3-iodopyridine for higher step economy, simplified purification, and superior overall yields.

Molecular Formula C5H4BrIN2
Molecular Weight 298.91 g/mol
CAS No. 381233-96-1
Cat. No. B1270907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-3-iodopyridine
CAS381233-96-1
Molecular FormulaC5H4BrIN2
Molecular Weight298.91 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1I)N)Br
InChIInChI=1S/C5H4BrIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
InChIKeyXPERZSKJGNUSHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromo-3-iodopyridine (CAS 381233-96-1) – A Differentiated Ortho-Amino Dihalopyridine Building Block for Sequential Cross-Coupling


2-Amino-5-bromo-3-iodopyridine (C5H4BrIN2, MW 298.91) is an ortho-amino dihalopyridine building block featuring three chemically distinct functional handles: a C2 amino group, a C3 iodine atom, and a C5 bromine atom . This specific substitution pattern imparts inherent chemoselectivity for sequential palladium-catalyzed cross-coupling reactions, enabling controlled C–C bond formation at the more reactive C3–I position while preserving the C5–Br site for subsequent functionalization [1]. The compound is a pale yellow to brown crystalline solid with a melting point of 111–112 °C and is light-sensitive, requiring storage under inert atmosphere in cool, dark conditions [2].

Why 2-Amino-5-bromo-3-iodopyridine Cannot Be Replaced by Symmetric Dihalopyridines in Sequential Functionalization


Symmetric dihalopyridine analogs—including 2-amino-3,5-dibromopyridine (CAS 35486-42-1), 2-amino-3,5-diiodopyridine, and 2-amino-5-bromopyridine—lack the differentiated C–Br versus C–I reactivity that 2-amino-5-bromo-3-iodopyridine provides . In symmetric dihalo systems, the two halogen substituents exhibit comparable reactivity under cross-coupling conditions, leading to competing or non-selective functionalization that complicates synthetic route design and reduces step economy [1]. In contrast, the C3–I bond in 2-amino-5-bromo-3-iodopyridine undergoes oxidative addition to palladium substantially faster than the C5–Br bond, enabling clean, stepwise diversification without requiring protecting group strategies on the halogen sites themselves . This intrinsic chemoselectivity translates directly into simplified purification workflows and higher overall yields of orthogonally substituted pyridine scaffolds.

Quantitative Differentiation of 2-Amino-5-bromo-3-iodopyridine: Comparative Evidence Versus Closest Analogs


Orthogonal C–I / C–Br Reactivity Enables Sequential Sonogashira Coupling to 2,5-Disubstituted 7-Azaindoles

In sequential Sonogashira coupling reactions, 2-amino-5-bromo-3-iodopyridine undergoes chemoselective coupling first at the C3 iodine site, followed by a second coupling at the C5 bromine site, with subsequent potassium tert-butoxide-mediated cyclization yielding 2,5-disubstituted 7-azaindoles [1]. In contrast, the symmetric diiodo analog 2-amino-3,5-diiodopyridine produces 2,3,5-trisubstituted 7-azaindoles under analogous double Sonogashira conditions followed by Cacchi cyclization [1]. This difference in substitution pattern—2,5-disubstituted versus 2,3,5-trisubstituted—demonstrates that the bromo-iodo regiochemistry dictates the accessible scaffold topology.

Medicinal chemistry Heterocyclic synthesis Cross-coupling

Iodination of 2-Amino-5-bromopyridine Proceeds with 80.3% Yield Under Mild NIS Conditions

The synthesis of 2-amino-5-bromo-3-iodopyridine from 2-amino-5-bromopyridine using N-iodosuccinimide (NIS) in EtOAc/EtOH at 25 °C proceeds with a reported yield of 80.3% and GC purity of 97.2% after recrystallization . This contrasts with an alternative patent synthesis route using I₂ in DMSO at 100 °C, which affords the same product in 46% yield . The 80.3% yield represents a 34.3 percentage-point improvement over the harsher I₂/DMSO protocol, attributable to milder reaction conditions and superior selectivity of NIS as the iodinating agent.

Process chemistry Synthetic methodology Halogenation

Commercial Purity Specification: ≥98.0% by Nonaqueous Titration with Confirmed NMR Identity

Authoritative commercial sources specify purity for 2-amino-5-bromo-3-iodopyridine at ≥98.0% (nonaqueous titration) with NMR confirmation of structure and GC purity minimum 96.0% [1]. Comparable halogenated pyridine building blocks such as 2-amino-3,5-dibromopyridine are offered at similar purity grades (>98.0% GC), and 2-amino-5-bromopyridine is available at ≥97.0% [2]. The target compound meets or exceeds the purity standards of its closest in-class analogs, with the added benefit of orthogonal halogen handles unavailable in mono-halogenated or symmetric dihalogenated alternatives.

Quality control Procurement specifications Analytical chemistry

Melting Point Range: 111–112 °C (Literature) with Tight Commercial Specification of 112–116 °C

The melting point of 2-amino-5-bromo-3-iodopyridine is reported as 111–112 °C in literature and supplier databases , with a tighter commercial acceptance specification of >112.0 °C and ≤116.0 °C [1]. In comparison, the symmetric analog 2-amino-3,5-dibromopyridine exhibits a substantially lower melting point of 99–103 °C, a difference of approximately 12–13 °C . This elevated melting point reflects stronger intermolecular interactions attributable to the polarizable iodine substituent, providing a robust physical identity check upon receipt.

Physical characterization Identity confirmation Quality assurance

Procurement-Driven Application Scenarios for 2-Amino-5-bromo-3-iodopyridine


Medicinal Chemistry: Scaffold Diversification via Sequential Sonogashira–Cyclization to 2,5-Disubstituted 7-Azaindoles

Research teams engaged in kinase inhibitor or antiparasitic drug discovery requiring 2,5-disubstituted 7-azaindole scaffolds should prioritize 2-amino-5-bromo-3-iodopyridine. As demonstrated by Sekgota et al., sequential Sonogashira coupling at C3–I followed by C5–Br and subsequent t-BuOK-mediated cyclization yields the 2,5-disubstituted framework, with derivatives exhibiting promising bioactivity against Giardia duodenalis trophozoites [1]. Symmetric diiodo analogs instead afford 2,3,5-trisubstituted 7-azaindoles, a scaffold topology unsuitable for SAR programs targeting the 2,5-substitution pattern.

Process Chemistry: Scalable Kilogram-Scale Procurement Using the High-Yield NIS Iodination Route

Organizations requiring multi-kilogram quantities of 2-amino-5-bromo-3-iodopyridine for advanced intermediates or late-stage functionalization should source from vendors employing the NIS-based synthetic protocol. The 80.3% yield achievable under mild conditions (EtOAc/EtOH, 25 °C) provides a 34.3 percentage-point yield advantage over the harsher I₂/DMSO method, directly translating to lower cost per kilogram and reduced solvent/waste burdens at scale.

Cross-Coupling Method Development: Orthogonal Halogen Reactivity for Stepwise C–C Bond Formation

Synthetic methodology laboratories developing palladium-catalyzed cross-coupling protocols require substrates with predictable, differentiated halogen reactivity. 2-Amino-5-bromo-3-iodopyridine provides this feature intrinsically, with the C3–I bond undergoing oxidative addition preferentially over the C5–Br bond under standard Suzuki and Sonogashira conditions . This chemoselectivity eliminates the need for protecting group manipulations and simplifies the synthesis of orthogonally functionalized 2-aminopyridine derivatives.

Quality Control and Identity Verification: Rapid Melting Point Confirmation upon Receipt

Procurement and analytical chemistry teams can use the compound‘s sharply defined melting point (111–112 °C literature; 112–116 °C commercial specification) [2] as a fast, reliable identity check. The approximately 12–13 °C elevation relative to the dibromo analog 2-amino-3,5-dibromopyridine (mp 99–103 °C) reduces the risk of mis-shipment or cross-contamination, ensuring material integrity prior to initiating high-value synthetic campaigns.

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